N4-Acetyl-2'-fluoro-2'-deoxycytidine

Descripción general

Descripción

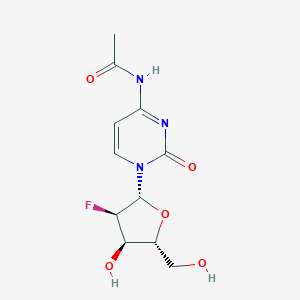

N4-Acetyl-2’-fluoro-2’-deoxycytidine is an aromatic compound with the molecular formula C11H14FN3O5 and a molecular weight of 287.24 g/mol . It is a nucleoside analog, which means it mimics the structure of naturally occurring nucleosides. This compound is often used in research settings, particularly in the fields of biochemistry and molecular biology .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N4-Acetyl-2’-fluoro-2’-deoxycytidine typically involves the acetylation of 2’-fluoro-2’-deoxycytidine. This process can be achieved by reacting 2’-fluoro-2’-deoxycytidine with acetic anhydride in the presence of a base such as pyridine . The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion .

Industrial Production Methods

While specific industrial production methods for N4-Acetyl-2’-fluoro-2’-deoxycytidine are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity .

Análisis De Reacciones Químicas

Types of Reactions

N4-Acetyl-2’-fluoro-2’-deoxycytidine can undergo various chemical reactions, including:

Hydrolysis: The acetyl group can be hydrolyzed under acidic or basic conditions to yield 2’-fluoro-2’-deoxycytidine.

Substitution: The fluorine atom at the 2’ position can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are commonly used.

Substitution: Nucleophiles such as thiols or amines can be used in the presence of a suitable catalyst.

Major Products

Hydrolysis: 2’-fluoro-2’-deoxycytidine.

Substitution: Various substituted nucleosides depending on the nucleophile used.

Aplicaciones Científicas De Investigación

N4-Acetyl-2’-fluoro-2’-deoxycytidine has several applications in scientific research:

Biochemistry: It is used as a building block for the synthesis of modified nucleotides and nucleic acids.

Molecular Biology: It serves as a probe for studying DNA and RNA interactions and mechanisms.

Medicine: Research into its potential as an antiviral or anticancer agent is ongoing.

Industry: It is used in the development of diagnostic tools and therapeutic agents.

Mecanismo De Acción

N4-Acetyl-2’-fluoro-2’-deoxycytidine exerts its effects by mimicking natural nucleosides and incorporating into DNA or RNA during replication or transcription . This incorporation can lead to chain termination or mutations, thereby inhibiting the growth of viruses or cancer cells . The compound targets specific enzymes involved in nucleic acid synthesis, such as DNA polymerases and reverse transcriptases .

Comparación Con Compuestos Similares

Similar Compounds

Uniqueness

N4-Acetyl-2’-fluoro-2’-deoxycytidine is unique due to the presence of both an acetyl group and a fluorine atom. This combination enhances its stability and resistance to enzymatic degradation compared to other nucleoside analogs . Additionally, the fluorine atom at the 2’ position increases its binding affinity to target enzymes, making it a potent inhibitor of nucleic acid synthesis .

Actividad Biológica

N4-Acetyl-2'-fluoro-2'-deoxycytidine is a modified nucleoside that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications, particularly in oncology and virology. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by several structural modifications that enhance its stability and biological efficacy. Its molecular formula is with a molecular weight of 269.25 g/mol. The presence of a fluorine atom at the 2' position of the deoxyribose sugar is particularly significant as it may influence the compound's binding affinity to biological targets.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 269.25 g/mol |

| Melting Point | 154-161°C |

| Density | 1.6 ± 0.1 g/cm³ |

The biological activity of this compound primarily revolves around its role as a purine nucleoside analog. Its mechanisms include:

- Inhibition of DNA Synthesis : The compound interferes with DNA polymerase activity, leading to the inhibition of DNA replication.

- Induction of Apoptosis : It promotes programmed cell death in cancer cells, which is crucial for tumor suppression.

- Antiviral Activity : There is evidence suggesting that it may exhibit antiviral properties by inhibiting viral replication processes.

Antitumor Activity

Research indicates that this compound has broad antitumor activity, particularly against indolent lymphoid malignancies. A study highlighted its efficacy in inducing apoptosis in various cancer cell lines, demonstrating IC50 values that suggest significant cytotoxic effects.

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung Cancer) | 11.4 |

| HeLa (Cervical Cancer) | 9.3 |

| MDA-MB-231 (Breast Cancer) | 33.9 |

Antiviral Properties

The compound has also been studied for its antiviral potential, particularly against RNA viruses. In vitro studies have shown that this compound can inhibit the replication of certain viruses, although further research is needed to fully understand its mechanisms in this context.

Case Studies and Clinical Applications

Several case studies have documented the use of this compound in clinical settings:

- Combination Therapy : In a clinical trial involving patients with chronic lymphocytic leukemia (CLL), this compound was used in combination with other nucleoside analogs, resulting in improved patient outcomes compared to monotherapy.

- Virology Applications : A study investigating its effects on HIV replication found that the compound reduced viral load significantly in treated cells, suggesting potential for use in antiretroviral therapy.

Propiedades

IUPAC Name |

N-[1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FN3O5/c1-5(17)13-7-2-3-15(11(19)14-7)10-8(12)9(18)6(4-16)20-10/h2-3,6,8-10,16,18H,4H2,1H3,(H,13,14,17,19)/t6-,8-,9-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLXVKEFNBVLDLD-PEBGCTIMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC(=O)N(C=C1)C2C(C(C(O2)CO)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NC1=NC(=O)N(C=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FN3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00622382 | |

| Record name | N-Acetyl-2'-deoxy-2'-fluorocytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00622382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159414-97-8 | |

| Record name | N-Acetyl-2'-deoxy-2'-fluorocytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00622382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.